6,4'-Dihydroxyflavone

Description

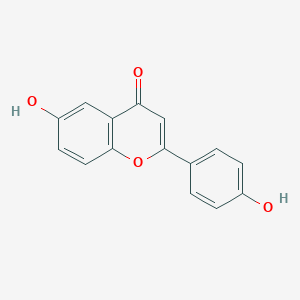

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFULTBKXWHYHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022467 | |

| Record name | 4',6-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63046-09-3 | |

| Record name | 6,4′-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63046-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',6-Dihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063046093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',6-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',6-DIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J1QNC3FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 6,4 Dihydroxyflavone and Analogues

Established Synthetic Pathways for Flavones and Dihydroxyflavones

Traditional methods for synthesizing flavones, including dihydroxyflavones, often rely on condensation and rearrangement reactions to construct the characteristic chromen-4-one ring system.

Baker-Venkataraman Rearrangement and Claisen-Schmidt Condensation Approaches

The Baker-Venkataraman rearrangement is a cornerstone in flavone (B191248) synthesis. wikipedia.orginnovareacademics.in This reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone. wikipedia.org This intermediate is then cyclized under acidic conditions to yield the flavone core. wikipedia.orginnovareacademics.in The process starts with the esterification of a substituted 2-hydroxyacetophenone (B1195853). researchgate.net A base then abstracts an alpha-hydrogen from the acetophenone, leading to an enolate which subsequently attacks the ester carbonyl, ultimately forming the 1,3-diketone after rearrangement. wikipedia.org

The Claisen-Schmidt condensation provides an alternative and widely used route, particularly for the synthesis of chalcones, which are key precursors to flavones. innovareacademics.inmdpi.com This reaction involves the base-catalyzed condensation of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone. innovareacademics.in The resulting chalcone (B49325) can then undergo oxidative cyclization to form the flavone ring. innovareacademics.in For instance, 2-hydroxyacetophenone can react with a 4-substituted aroyl chloride in the presence of potassium carbonate and pyridine (B92270) to produce 4'-substituted flavone derivatives in high yields.

Table 1: Comparison of Baker-Venkataraman and Claisen-Schmidt Methodologies

| Feature | Baker-Venkataraman Rearrangement | Claisen-Schmidt Condensation |

| Starting Materials | 2-Acetoxyacetophenones | 2-Hydroxyacetophenones and Benzaldehydes |

| Key Intermediate | 1,3-Diketone | 2'-Hydroxychalcone |

| Final Step | Acid-catalyzed cyclodehydration | Oxidative cyclization |

| Primary Product | Flavones | Chalcones (precursors to flavones) |

Palladium-Catalyzed Cyclization Reactions

Modern synthetic strategies increasingly employ palladium catalysis for the construction of the flavone skeleton, offering mild and efficient alternatives to traditional methods. nih.govrsc.org Palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones can produce flavones in moderate to high yields. nih.govrsc.orgnih.gov This method is advantageous due to its compatibility with various functional groups and atom economy. nih.govrsc.org

Different palladium catalysts and reaction conditions can be tuned to favor the formation of either flavones or flavanones from common dihydrochalcone (B1670589) intermediates. nih.govrsc.orgrsc.org For example, a heterogeneous palladium catalyst has been developed for the carbonylative cyclization of aryl iodides and 2-hydroxyacetophenones, providing a recyclable and efficient route to a variety of flavones. thieme-connect.com These reactions often proceed under relatively mild conditions and can tolerate a range of substituents on both aromatic rings. nih.govrsc.org

Oxidative Cyclization of Chalcones for Flavone Ring Formation

The oxidative cyclization of 2'-hydroxychalcones is a pivotal step in many flavone syntheses. mdpi.comnih.gov This transformation can be achieved using various oxidizing agents. A common and effective reagent for this purpose is iodine, often in the presence of a solvent like dimethyl sulfoxide (B87167) (DMSO). innovareacademics.inresearchgate.net Other systems, such as selenium dioxide or palladium on carbon, have also been employed. researchgate.net

The reaction mechanism generally involves the oxidation of the chalcone to form a reactive intermediate that readily undergoes intramolecular cyclization to the flavone. researchgate.net Depending on the specific reagents and conditions, this process can sometimes yield a mixture of products, including flavones, flavanones, and aurones. mdpi.comnih.gov Eco-friendly approaches using ammonium (B1175870) iodide as an in-situ source of iodine have also been developed. researchgate.net

Dehydrative Cyclization Mechanisms

Dehydrative cyclization offers another pathway to the flavone core, typically starting from 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanediones (dibenzoylmethanes). researchgate.netrsc.orgresearchgate.net These diketone intermediates, often synthesized via the Baker-Venkataraman rearrangement, can be cyclized under acidic conditions. semanticscholar.org

Various catalysts can facilitate this dehydration, including strong acids like sulfuric acid, as well as solid-supported reagents like silica (B1680970) gel-supported sodium bisulfate (NaHSO₄) or montmorillonite (B579905) K-10 clay, which can offer environmental benefits. rsc.orgresearchgate.net Microwave-assisted dehydrative cyclization has also been shown to be an efficient method, significantly reducing reaction times. rsc.orgsemanticscholar.org The use of catalytic amounts of ferric chloride (FeCl₃) has been reported as a superior method for this transformation, proceeding under mild conditions with excellent yields. researchgate.net Ionic liquids have also been employed as recyclable media and promoters for this cyclization. semanticscholar.orgsid.ir

Advanced Synthetic Strategies for 6,4'-Dihydroxyflavone Derivatives

To access more complex and stereochemically defined flavone derivatives, advanced synthetic methodologies are required. These strategies focus on controlling the three-dimensional arrangement of atoms, which is crucial for biological activity.

Stereoselective Synthesis Methodologies for Chiral Flavonoids

The synthesis of chiral flavonoids, where specific stereocenters are controlled, is an area of active research. mdpi.comnih.gov Stereoselective synthesis is critical as different enantiomers of a flavonoid can exhibit distinct biological properties. nih.govdntb.gov.ua

Several powerful techniques are employed to achieve stereocontrol, including:

Sharpless Asymmetric Dihydroxylation: This method can be used to introduce chiral diol functionalities, which can then be elaborated to form chiral flavan-3-ols. mdpi.com

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of subsequent reactions. mdpi.comnih.gov For example, imidazolidinones have been used in the α-benzylation of phenylacetic acid derivatives. mdpi.com

Organocatalysis and Biocatalysis: Chiral small molecules (organocatalysts) or enzymes (biocatalysts) can catalyze enantioselective reactions, such as the asymmetric cyclization of chalcones. mdpi.comnih.govnepjol.info

Asymmetric Michael Addition: A highly stereoselective intramolecular Michael addition of a 1,3-diketone can be used to construct a chiral A-ring in flavonoids. acs.orgacs.org

These advanced methods enable the synthesis of specific enantiomers of flavonoids, which is essential for studying their structure-activity relationships and developing potent and selective bioactive compounds. mdpi.comnih.govdntb.gov.ua

Table 2: Advanced Stereoselective Synthesis Techniques

| Methodology | Key Principle | Application in Flavonoid Synthesis |

| Sharpless Asymmetric Dihydroxylation | Enantioselective formation of diols from alkenes. | Synthesis of chiral flavan-3-ols and related structures. mdpi.com |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide reaction stereochemistry. | Asymmetric aldol (B89426) reactions and alkylations. mdpi.com |

| Organocatalysis | Use of small chiral organic molecules to catalyze asymmetric reactions. | Asymmetric synthesis of flavanones from 2'-hydroxychalcones. nepjol.info |

| Intramolecular Michael Addition | Stereoselective ring formation via conjugate addition. | Creation of chiral A-rings in flavonoid structures. acs.orgacs.org |

Targeted Chemical Modifications for Enhanced Research Properties

To fine-tune the characteristics of this compound for specific research applications, a variety of chemical modifications can be employed. These derivatization strategies alter the molecule's properties, such as lipophilicity, solubility, and interaction with biological targets.

Hydroxylation and Methoxylation

Hydroxylation and methoxylation are key modifications that significantly influence the biological properties of flavonoids. nih.gov The introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups can alter the molecule's electronic properties and potential for hydrogen bonding. nih.gov

Hydroxylation can be achieved through various means, including biotransformation. For instance, microbial transformation of 6-methoxyflavone (B191845) using the fungus Aspergillus niger can first lead to demethylation at the C-6 position to form 6-hydroxyflavone (B191506), followed by hydroxylation at the C-4' position to yield this compound. mdpi.com In human systems, cytochrome P450 (P450) enzymes are responsible for the oxidation of flavones. biocrick.com Studies have shown that specific P450 enzymes, such as CYP2A6, can catalyze the 4'-hydroxylation of the flavone backbone. biocrick.com Synthetic approaches using organometallic catalysts, such as high-valent nickel complexes, also provide a pathway for the direct hydroxylation of aromatic rings. illinois.edu

Methoxylation , the addition of a methoxy group, and its reverse, O-demethylation, are common transformations. O-methylation can reduce the reactivity of a hydroxyl group and increase the lipophilicity of the flavonoid. nih.gov Enzymatic O-methylation of flavonoids containing ortho-dihydroxy groups is a known biochemical process. nih.gov For example, an O-methyltransferase from Streptomyces avermitilis can catalyze the methylation of various dihydroxyflavones. nih.gov Conversely, the O-demethylation of methoxyflavones is a primary route to producing hydroxyflavones. biocrick.com For example, 4'-methoxyflavone (B190367) can be O-demethylated by human P450 enzymes to produce 4'-hydroxyflavone (B191507), a precursor or analogue to this compound. biocrick.com

Table 1: Examples of Hydroxylation and Methoxylation Reactions on Flavonoid Scaffolds

| Precursor | Reagent/Catalyst | Modification | Product | Reference(s) |

| 6-Methoxyflavone | Aspergillus niger | Demethylation & Hydroxylation | This compound | mdpi.com |

| Flavone | Human CYP2A6 | Hydroxylation | 4'-Hydroxyflavone | biocrick.com |

| 4'-Methoxyflavone | Human P450 Enzymes | O-demethylation | 4'-Hydroxyflavone | biocrick.com |

| 6,7-Dihydroxyflavone | SaOMT5 (O-methyltransferase), S-adenosyl-L-methionine | O-methylation | 6-Hydroxy-7-methoxyflavone & 7-Hydroxy-6-methoxyflavone | nih.gov |

Glycosylation, Acetylation, Alkylation, Acylation, and Halogenation

Further derivatization strategies expand the chemical space accessible from the this compound scaffold.

Glycosylation , the attachment of sugar moieties, generally increases the water solubility of flavonoids. acs.org This can be achieved enzymatically; for example, amylosucrase from Deinococcus geothermalis has been used to transfer glucosyl units to various flavones, with luteolin (B72000) being a particularly effective acceptor. nih.gov Microbial biotransformation is another route, where fungi like Beauveria bassiana can attach methylglucose units to the flavonoid skeleton. glycoscience.ru

Acetylation is a form of acylation that involves adding an acetyl group. It is often used to protect hydroxyl groups or to modify the lipophilicity of a compound. The regioselective acetylation of flavonoids can be catalyzed by enzymes like lipases. mdpi.com For example, lipase (B570770) B from Candida antarctica (CaLB) has been used to acetylate the hydroxyl groups on the B-ring of various flavonoids. mdpi.com

Alkylation involves the addition of an alkyl chain to a hydroxyl group, forming an ether. This modification increases lipophilicity. The hydroxyl groups of flavonoids can be alkylated using an alkyl halide in the presence of a base such as anhydrous potassium carbonate. innovareacademics.in Studies on chrysin (B1683763) (5,7-dihydroxyflavone) have shown that the hydroxyl group at the C-7 position is often the first to be alkylated. innovareacademics.inresearchgate.net

Acylation is a broader category that includes acetylation. The Kostanecki acylation is a classic organic synthesis method that can be used to build the flavone core itself, involving the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride. innovareacademics.in Flavone glycosides can also be acylated, for instance, at the 6"-position of the sugar moiety, to further modify their properties. acs.org

Halogenation introduces halogen atoms (F, Cl, Br, I) into the flavonoid structure. This can dramatically alter the electronic nature and metabolic stability of the molecule. A direct synthesis of 3-fluoro-6,4'-dihydroxyflavone has been reported. researchgate.net Generally, aromatic compounds can undergo electrophilic halogenation using elemental chlorine or bromine with a Lewis acid catalyst. wikipedia.org For fluorination, specialized reagents are often required due to the high reactivity of fluorine gas. wikipedia.orgtcichemicals.com

Table 2: Overview of Derivatization Strategies for Flavonoids

| Modification | Reagents/Method | Effect on Properties | Example Compound/Analogue | Reference(s) |

| Glycosylation | Amylosucrase, Microbial biotransformation | Increases water solubility | Luteolin-4'-O-glucoside | nih.gov |

| Acetylation | Lipases, Acyl donors | Modifies lipophilicity, protects -OH groups | Acetylated luteolin | mdpi.com |

| Alkylation | Alkyl halides, K₂CO₃ | Increases lipophilicity | 7-Alkoxy-dihydroxyflavones | innovareacademics.in |

| Acylation | Acid anhydrides (Kostanecki reaction) | Forms flavone core, modifies properties | Acylated flavone glycosides | acs.orginnovareacademics.in |

| Halogenation | Electrophilic halogenation reagents | Alters electronic properties and stability | 3-Fluoro-6,4'-dihydroxyflavone | researchgate.netwikipedia.org |

Polymerization and Complex Formation

Polymerization of flavonoids can lead to the formation of larger, more complex structures. Under alkaline conditions, flavonoids with catechol moieties, like luteolin, are susceptible to oxidation, which can lead to the formation of semiquinone radical intermediates. escholarship.org These intermediates can then couple together, resulting in the formation of dimers or trimers (oligomers). escholarship.org This process represents a form of oxidative polymerization.

Complex Formation refers to the ability of this compound to coordinate with metal ions or form non-covalent complexes with other molecules. The hydroxyl and ketone groups on the flavone structure act as chelation sites for metal ions. acs.org Flavonoids are known to form stable complexes with various metal ions, including iron (Fe³⁺) and gallium (Ga³⁺). acs.orgconicet.gov.ar The formation of these complexes can be confirmed by a bathochromic (red) shift in the UV-visible spectrum. conicet.gov.ar Beyond metals, this compound has been shown to form a crystalline complex with triphenylphosphine (B44618) oxide, which was studied using X-ray crystallography. upenn.edugrafiati.com

Structural Elucidation Techniques in Flavone Synthesis Research

Confirming the structure of newly synthesized flavones and their derivatives is a critical step. Spectroscopic and crystallographic techniques are indispensable for verifying the correct isomeric form and determining the three-dimensional conformation of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural identification of flavonoids. researchgate.net The precise chemical shifts of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms are highly sensitive to their local electronic environment. Therefore, the position and number of hydroxyl, methoxy, or other substituent groups cause predictable changes in the NMR spectrum, allowing for the differentiation of structural isomers. researchgate.netresearchgate.net

For example, the ¹H NMR signals for the protons on the B-ring of a 4'-hydroxyflavone will appear at different chemical shifts compared to a 3'-hydroxyflavone. researchgate.net Two-dimensional NMR techniques, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are crucial for unambiguously assigning carbon signals and confirming the points of attachment for substituents like methoxy or glycosyl groups. researchgate.net In some cases, NMR data has been used to correct previously misidentified structures in the scientific literature. researchgate.net The complexity of NMR spectra can also reveal the presence of atropisomers (isomers arising from hindered rotation around a single bond), as seen in some triflavone structures. escholarship.org

Table 3: Key NMR Correlations for Flavonoid Structure Elucidation

| Technique | Information Provided | Application Example | Reference(s) |

| ¹H NMR | Chemical shifts and coupling constants of protons. | Differentiates isomers based on proton environments (e.g., B-ring substitution patterns). | researchgate.net |

| ¹³C NMR | Chemical shifts of carbon atoms. | Identifies the carbon skeleton and the position of substituents. | researchgate.net |

| HMBC (2D NMR) | Correlations between protons and carbons over 2-3 bonds. | Confirms connectivity and attachment points of substituents (e.g., locating a methoxy group). | researchgate.net |

X-ray Crystallography for Conformational Analysis

By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing the molecular structure. migrationletters.com This has been applied to a complex of this compound with triphenylphosphine oxide. upenn.edugrafiati.com Crystallographic analysis of the related compound 5,7-dihydroxy-6,4'-dimethoxyflavone showed that the benzopyran ring system is nearly planar and revealed the dihedral angle between the A/C rings and the B-ring. nih.gov Furthermore, it provides insight into intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of the compound. nih.gov

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique utilized for the molecular identification of this compound. This method provides crucial information regarding the compound's molecular weight and structural features through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

Typically coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC-MS), the analysis of this compound involves its ionization, commonly through Electrospray Ionization (ESI). bibliotekanauki.pl ESI can be performed in either positive or negative ion mode. In positive ion mode, the molecule is protonated, forming a pseudomolecular ion [M+H]⁺. nih.gov Conversely, in negative ion mode, it is deprotonated to yield [M-H]⁻. nih.gov

The molecular formula of this compound is C₁₅H₁₀O₄, corresponding to a molecular weight of approximately 254.24 g/mol . sigmaaldrich.com In mass spectrometry, this is observed as a pseudomolecular ion peak at an m/z value corresponding to its exact mass plus or minus the mass of a proton. For instance, in positive ion mode, a precursor ion is detected at an m/z of 255.0652, representing the [M+H]⁺ adduct. nih.gov In negative ion mode, the precursor ion appears at an m/z of 253.0506 for the [M-H]⁻ form. nih.gov

Tandem mass spectrometry (MS/MS) further elucidates the structure by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation of the flavonoid core is characteristic and aids in confirming the identity of the compound. A common fragmentation pathway for flavonoids is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring. researchgate.net This process provides diagnostic fragment ions that are indicative of the substitution pattern on the A and B rings.

For this compound, MS/MS analysis reveals specific fragmentation patterns. In positive ion mode, a notable product ion is observed at m/z 137. nih.gov This fragment corresponds to the B-ring with the hydroxyl group attached, resulting from cleavage of the C-ring. In negative ion mode, characteristic fragments are seen at m/z 225, 209, and 134.9. nih.gov These fragments arise from losses of small molecules like CO and subsequent cleavages of the flavonoid structure, providing a unique fingerprint for this compound.

The high sensitivity and specificity of HPLC-MS make it an invaluable tool for the unambiguous identification and quantification of this compound in various matrices, including plant extracts and biological samples. mtoz-biolabs.com

Table 1: Mass Spectrometric Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₀O₄ | sigmaaldrich.com |

| Molecular Weight | 254.24 | sigmaaldrich.com |

| Ionization Mode | Positive (ESI) | nih.gov |

| Precursor Ion ([M+H]⁺) | m/z 255.0652 | nih.gov |

| Major Fragment Ion | m/z 137 | nih.gov |

| Ionization Mode | Negative (ESI) | nih.gov |

| Precursor Ion ([M-H]⁻) | m/z 253.0506 | nih.gov |

| Major Fragment Ions | m/z 225, 209, 134.9 | nih.gov |

Structure Activity Relationship Sar Studies of 6,4 Dihydroxyflavone and Derivatives

Influence of Hydroxyl Group Position and Number on Biological Activity

The position and number of hydroxyl (-OH) groups on the flavone (B191248) backbone are critical determinants of biological activity. tamu.eduresearchgate.net The antioxidant capacity of flavonoids, for instance, is significantly influenced by the hydroxylation pattern. acs.org

The B-ring hydroxyl configuration is a primary factor in the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), as it facilitates the donation of a hydrogen atom and an electron to stabilize radicals. nih.gov In general, a greater number of hydroxyl groups can enhance antioxidant activity. For example, flavonoids with a dihydroxy B-ring substitution tend to have a higher antioxidant capacity. nih.gov

Studies on various flavones have revealed specific structure-activity relationships:

Antiproliferative Activity: In studies on HL60 leukemia cells, the 5,4'- and 3',4'-dihydroxy moieties in the flavone nucleus were found to be important for antiproliferative activity. iiarjournals.org Interestingly, among monohydroxylated derivatives on the A-ring, only 6-hydroxyflavone (B191506) showed activity, highlighting the significance of the A-ring in target interactions. iiarjournals.org

Antioxidant Activity: For antioxidant activity, the presence of a hydroxyl group at the C3 or C5 position, in proximity to the C4-keto group, is an important structural element that increases the Trolox Equivalent Antioxidant Capacity (TEAC) value. amu.edu.pl In contrast, flavones with hydroxyl groups at the C7 and C4' positions show minimal activity. amu.edu.pl The 7-OH group is often the most acidic site in many flavonoids, which can influence its role in radical scavenging reactions in polar solvents. acs.org

Enzyme Inhibition: The inhibitory effects on enzymes like cytochromes P450 are also dependent on the hydroxylation pattern. For instance, 7-hydroxy-, 5,7-dihydroxy-, and 3,5,7-trihydroxyflavones were more potent inhibitors of P450 2C9 than the parent flavone. nih.gov

The following table summarizes the influence of hydroxyl group position on the bioactivity of select flavone derivatives.

| Compound | Hydroxyl Positions | Observed Bioactivity |

| 6-Hydroxyflavone | 6 | Showed antiproliferative activity in HL60 cells. iiarjournals.org |

| 7-Hydroxyflavone | 7 | Essentially inactive as an antioxidant over a wide pH range. amu.edu.pl |

| 4'-Hydroxyflavone (B191507) | 4' | Essentially inactive as an antioxidant over a wide pH range. amu.edu.pl |

| 3',4'-Dihydroxyflavone (B191068) | 3', 4' | Important for antiproliferative activity; effective anti-inflammatory agent. iiarjournals.orgnih.gov |

| 5,4'-Dihydroxyflavone | 5, 4' | Important for antiproliferative activity. iiarjournals.org |

| 7,4'-Dihydroxyflavone (B191080) | 7, 4' | Found to be not active as an antioxidant. amu.edu.pl |

Significance of Catechol Motif (Dihydroxyl Group) in the A-ring for Bioactivity

A catechol motif, which is an ortho-dihydroxy arrangement on an aromatic ring, is a significant structural feature for the bioactivity of flavonoids. When present in the B-ring (e.g., 3',4'-dihydroxy), it is well-established to contribute markedly to antioxidant activity. acs.org

However, the presence of a catechol group in the A-ring can also be crucial, particularly when other activating features are absent. For instance, in the absence of a 3-OH or 5-OH group, a catechol structure at the 6,7- or 7,8-position on the A-ring is considered necessary for the antioxidant action of dihydroxyflavones. amu.edu.pl This A-ring catechol can compensate for the absence of the B-ring catechol, becoming a more significant determinant of antiradical activity. irb.hr

The electrophilic quinones or quinone methides that can be formed from flavonoids containing a catechol ring have been shown to interact with biological molecules like glutathione, proteins, and DNA. mdpi.com

The table below highlights the importance of the A-ring catechol motif in specific biological activities.

| Compound/Feature | Position of Catechol | Biological Significance |

| Dihydroxyflavones | 6,7- or 7,8- (A-ring) | Necessary for antioxidant activity in the absence of a 3-OH or 5-OH group. amu.edu.pl |

| Flavonoids | A-ring or B-ring | Can form complexes with AlCl3. researchgate.net |

| Quercetin (B1663063) | 3',4'- (B-ring) | A representative flavonoid with a catechol B-ring, known for its bioactivity. semanticscholar.org |

| 7,8-Dihydroxyflavone (B1666355) | 7,8- (A-ring) | Shows accelerated reaction with DPPH radical, indicating antioxidant potential. acs.org |

Impact of Functional Group Substitutions on Activity Enhancement (e.g., methoxy (B1213986), geranyl groups)

The introduction of functional groups other than hydroxyls, such as methoxy and geranyl groups, can significantly modulate the biological activity of 6,4'-dihydroxyflavone and its derivatives.

Methoxy Groups: O-methylation, or the substitution of a hydroxyl group with a methoxy (-OCH3) group, generally decreases radical scavenging capacity. nih.gov However, the effect on other biological activities can be more complex and sometimes beneficial.

Antiproliferative Activity: In some cases, an increase in the number of methoxy groups on the A-ring enhanced the antiproliferative activity of polymethoxyflavones, while an increase on the B-ring reduced activity. iiarjournals.org

Enzyme Inhibition: The introduction of a 4'-methoxy or 3',4'-dimethoxy group into 5,7-dihydroxyflavone (chrysin) significantly increased its inhibitory activity against cytochrome P450 1B1. nih.gov However, for P450 1A2, some methoxylated derivatives were less inhibitory than the parent flavone. nih.gov

Metabolism: Methoxyflavones can be O-demethylated by cytochrome P450 enzymes to their corresponding hydroxylated forms, which may be more active. nih.gov

Geranyl and Other Alkyl Groups: The addition of lipophilic groups, such as geranyl or other long-chain alkyl groups, can enhance certain biological activities.

Antimicrobial Activity: Substitution at the C6 or C8 position with a geranyl (trans-3,7-dimethyl-2,6-octadienyl) or lavandulyl group has been shown to enhance the antimicrobial activity of flavonoids. nih.gov Similar enhancements in anti-staphylococcal activity were seen with C8 and C10 chain substitutions on flavan-3-ols. nih.gov

Antitumor Activity: The prenylation of flavonoids has been explored to discover new compounds with improved antitumor activity. mdpi.comnih.gov

The following table provides examples of how functional group substitutions affect the bioactivity of flavones.

| Parent Compound | Substitution | Effect on Bioactivity |

| 5,7-Dihydroxyflavone | 4'-Methoxy | Significantly increased inhibition of P450 1B1. nih.gov |

| Flavone | 6- or 8-Geranyl | Enhanced antimicrobial activity. nih.gov |

| Dihydroxy-substituted flavones | Corresponding dimethoxy substitution | Showed lower AKT inhibition activity. jmb.or.kr |

| Flavone | 3',4'-Dimethoxy | Decreased IC50 value for P450 1B1 inhibition from 0.60 µM to 0.26 µM. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. springermedizin.deresearchgate.netnih.gov These models establish a mathematical relationship between the chemical structure and biological activity, allowing for the prediction of the activity of new, unsynthesized compounds.

For flavonoids, QSAR studies have been employed to understand and predict a range of activities:

Estrogenic Activity: A QSAR study on flavonoid derivatives developed model equations to predict estrogenic activity for both ERα and ERβ receptors. For ERα, the prediction showed a positive correlation with molecular weight and AlogP, and a negative correlation with Apol and Area. For ERβ, there was a positive correlation with AlogP and H-bond acceptors, and a negative correlation with the radius of gyration. nih.gov

GABA(A) Receptor Interaction: A QSAR model for the inhibition of the GABA(A) receptor by flavonoids was established to guide the rational design of more potent inhibitors. conicet.gov.ar

Antioxidant Activity: A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was conducted on 19 flavone derivatives to identify the relationship between their structures and anti-oxidative activities. koreascience.kr

Antitumor Activity: A QSAR model predicted that hydrophilicity, the pattern of ring substitution/shape, and the presence of partial negative charged atoms were key descriptors for the growth inhibitory effect of certain alkoxy flavone derivatives. mdpi.com

These studies underscore the power of computational methods in elucidating the complex structure-activity relationships of flavonoids and in guiding the design of new derivatives with enhanced biological activities.

Computational and in Silico Methodologies in 6,4 Dihydroxyflavone Research

Molecular Docking and Dynamic Simulation for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is crucial for understanding how 6,4'-dihydroxyflavone interacts with its biological targets at the molecular level. For instance, in a study investigating the effects of 7,4'-dihydroxyflavone (B191080) (a structural isomer of this compound, often studied interchangeably in computational models) on eosinophilic esophagitis, molecular docking was used to calculate the binding energy and evaluate the binding favorability between the flavone (B191248) and key protein targets. frontiersin.org The results indicated that the compound could be a promising regulator for targets like TNF-α, MAPK1, IL1B, IL-6, and CCND1, with binding affinities ranging from -6.3 to -7.7 kcal/mol. frontiersin.org The most favorable binding was observed with TNF-α, exhibiting a free binding energy of -7.7 kcal/mol. frontiersin.orgnih.govresearchgate.net

Molecular dynamics simulations further refine these findings by providing insights into the stability and flexibility of the ligand-target complex over time. frontiersin.org These simulations can predict important dynamic behaviors that are not captured by static docking models. frontiersin.org For the 7,4'-dihydroxyflavone and TNF-α complex, dynamic simulations revealed greater stability and flexibility, reinforcing the docking results. frontiersin.orgnih.govresearchgate.net

Target Identification and Binding Affinity Prediction

Identifying the biological targets of a small molecule is a critical step in understanding its pharmacological effects. Several in silico tools are available for this purpose, leveraging large databases of known ligand-target interactions. In the study of 7,4'-dihydroxyflavone's role in eosinophilic esophagitis, researchers utilized a combination of databases including SwissTargetPrediction, SEA, PubChem, and DrugBank to collect potential biological targets. researchgate.net This "target mining" approach identified 95 potential biological targets for the flavone. researchgate.net By comparing these with known disease targets, researchers identified 29 common targets, with TNF-α, IL-6, IL1β, MAPK1, MAPK3, and AKT1 being among the most significant. frontiersin.orgnih.govresearchgate.net

These platforms operate on principles of chemical similarity, predicting that molecules with similar structures are likely to bind to similar protein targets. nih.gov SwissTargetPrediction, for example, screens a query molecule against a library of known active compounds to predict its most probable protein targets. nih.gov

Gene Ontology Enrichment Analysis for Biological Processes

Gene Ontology (GO) analysis is a bioinformatic method used to categorize and interpret large sets of genes based on their associated biological processes, molecular functions, and cellular components. geneontology.orggalaxyproject.org This approach helps to uncover the broader biological implications of a compound's predicted targets. frontiersin.org For 7,4'-dihydroxyflavone, GO enrichment analysis was performed on the identified target genes to understand their collective biological functions. frontiersin.org

The analysis revealed that the targets of 7,4'-dihydroxyflavone are significantly enriched in biological processes related to anti-inflammatory, anti-apoptotic, and anti-oxidative activities. frontiersin.org The most significant GO biological process terms were associated with the regulation of inflammation, apoptosis, oxidation, and transcription factor activity, providing a molecular-level insight into the compound's potential therapeutic mechanisms. frontiersin.org

Pathway Analysis for Mechanistic Elucidation

Pathway analysis builds upon target identification and GO analysis to map the identified targets onto known biological pathways, such as those from the Kyoto Encyclopedia of Genes and Genomes (KEGG) database. frontiersin.org This helps to elucidate the complex signaling cascades and metabolic pathways that a compound might modulate.

In the investigation of 7,4'-dihydroxyflavone, pathway analysis was conducted by connecting the predicted targets to the DAVID database. frontiersin.org The top 15 significant KEGG pathways were identified, revealing that the compound likely regulates complex signal transduction pathways. frontiersin.org This analysis provides a more detailed mechanistic understanding of how 7,4'-dihydroxyflavone exerts its pharmacological effects. frontiersin.org

Protein-Protein Interaction Network Analysis

For 7,4'-dihydroxyflavone, a PPI network was constructed by mapping its potential targets to the STRING database. researchgate.net The analysis of this network helps to visualize the interactions between the targets and identify central nodes that may be key to the compound's mechanism of action. researchgate.net

Virtual Screening and In Silico Drug Discovery Protocols

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wuxibiology.comchem-space.com This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing. wuxibiology.com

The Prediction of Activity Spectra for Substances (PASS) online software is one such tool that predicts the biological activity spectrum of a compound based on its chemical structure. mdpi.com The program analyzes the molecular structure and provides a set of likely biological activities, expressed as a probability of being active (Pa) or inactive (Pi). mdpi.com While specific PASS analysis for this compound is not detailed in the provided context, the methodology is widely used for flavonoids to predict a range of pharmacological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects. mdpi.com

Origin and Isolation of 6,4 Dihydroxyflavone in Research Contexts

Natural Occurrence and Isolation from Plant Species

The isolation and characterization of flavonoids from natural sources is a significant area of phytochemical research. While a wide array of flavonoids has been identified across the plant kingdom, the presence of the specific compound 6,4'-Dihydroxyflavone in many commonly studied medicinal plants is not extensively documented in existing scientific literature. A review of research on several key plant species reveals the presence of numerous other flavonoid compounds, but specific isolation of this compound is not reported.

Glycyrrhiza uralensis (Licorice): This species is a rich source of flavonoids and triterpenoids. Studies have led to the isolation of compounds such as isoliquiritigenin, liquiritigenin, and various isoflavans and isoflavanones. bohrium.comnih.govnih.gov However, reports specifically detailing the isolation of this compound from G. uralensis were not identified.

Medicago sativa (Alfalfa): Research on alfalfa has identified numerous flavonoid glycosides, primarily based on the aglycones apigenin (B1666066) and luteolin (B72000), as well as isoflavonoid (B1168493) conjugates like medicarpin-3-O-glucoside-6''-O-malonate. nih.govresearchgate.net While the related isomer, 7,4'-Dihydroxyflavone (B191080), is a known component of alfalfa root exudates, the isolation of this compound from this plant is not specified in the reviewed literature. nih.gov

Vicia faba (Broad Bean): The chemical composition of broad beans is noted for high concentrations of L-3,4-dihydroxyphenylalanine (L-dopa) and the glucosides vicine (B1682213) and convicine. nih.govmdpi.com While it is a source of various polyphenols, specific documentation isolating this compound was not found. nih.govgoogle.com

Trigonella foenum-graecum (Fenugreek): The seeds of fenugreek contain a complex mixture of compounds, including flavonoid glycosides of apigenin, luteolin, and kaempferol, as well as the unique amino acid 4-hydroxyisoleucine. mdpi.comnih.gov Despite extensive phytochemical analysis, reports on the isolation of this compound are absent from the surveyed literature.

Godmania aesculifolia: Studies on the roots of this tree have resulted in the isolation of compounds such as lapachol (B1674495) and a new chavicol diglycoside. nih.govucr.ac.crresearchgate.net Other research indicates the presence of 7,8-dihydroxyflavone (B1666355), an isomer of the target compound, but not this compound itself. nih.gov

Tridax procumbens: This plant has been analyzed for its flavonoid content, leading to the identification of compounds like quercetin (B1663063) and rutin, as well as newly characterized flavones such as 8,3′-dihydroxy-3,7,4′-trimethoxy-6-O-β-D-glucopyranosyl flavone (B191248). nih.govnih.govkhandelwalcollege.edu.in However, the presence of this compound has not been reported.

Teucrium pilosum: Research on the related species Teucrium polium indicates the presence of various methylated flavones and other phenolics, but does not mention the isolation of this compound. researchgate.net

Investigations of Plant Root Exudates Containing Flavonoids and Their Influence on Soil Bacterial Communities

Plants release a variety of secondary metabolites, including flavonoids, from their roots into the surrounding soil, an area known as the rhizosphere. plos.orgnih.gov These root exudates act as signaling molecules that can significantly shape the structure and function of soil bacterial communities. plos.org Flavonoids are particularly important in the symbiotic relationship between legumes and nitrogen-fixing rhizobia, where they can induce the expression of bacterial nodulation genes. nih.gov

While direct research on the effects of this compound in root exudates is not available, studies on its isomer, 7,4'-Dihydroxyflavone, provide insight into how such compounds function in the rhizosphere. Research using a model system that simulates the exudation of 7,4'-dihydroxyflavone from alfalfa (Medicago sativa) roots demonstrated a significant impact on the soil bacterial community. researchgate.netuky.edu

In these studies, soil was treated with varying concentrations of 7,4'-dihydroxyflavone. researchgate.net High-throughput sequencing of the 16S rRNA gene was used to analyze changes in the bacterial populations. The findings indicated that high concentrations of 7,4'-dihydroxyflavone altered the relative abundance of specific bacterial groups.

Key Research Findings on 7,4'-Dihydroxyflavone's Influence:

Increased Abundance: Operational taxonomic units (OTUs) classified as Acidobacteria (subdivision 4) increased in relative abundance in response to high levels of the flavonoid. researchgate.netuky.edu

Decreased Abundance: OTUs classified within the orders Gaiellales and families Nocardioidaceae and Thermomonosporaceae were more prevalent in control soils and decreased in relative abundance with high flavonoid treatment. researchgate.netuky.edu

Future Research Directions and Translational Perspectives for 6,4 Dihydroxyflavone

Elucidation of Novel Molecular Targets and Pathways

Future research on 6,4'-dihydroxyflavone, a naturally occurring flavonoid, is poised to uncover additional molecular targets and signaling pathways, expanding its therapeutic potential. medchemexpress.comthegoodscentscompany.com While current knowledge highlights its role as an inhibitor of eotaxin/CCL11 and carbonyl reductase 1 (CBR1), with an IC50 of 0.28 μM for the latter, further investigation is warranted. medchemexpress.com Computational analyses have already pointed towards a broader range of targets. For instance, in the context of eosinophilic esophagitis, 29 common targets were identified, with TNF-α, IL-6, IL-1β, MAPK1, MAPK3, and AKT1 being among the most significant. nih.govfrontiersin.org Molecular docking studies have further substantiated these findings, revealing a direct binding affinity of this compound to TNF-α with a binding free energy of -7.7 kcal/mol. nih.govfrontiersin.org

The anti-inflammatory properties of similar dihydroxyflavones suggest that this compound may also modulate key inflammatory pathways. For example, 3',4'-dihydroxyflavone (B191068) has been shown to suppress the MAPK and NF-κB signaling pathways. researchgate.netnih.gov Given the structural similarities, it is plausible that this compound engages with components of these pathways. Future studies should, therefore, aim to experimentally validate these predicted interactions and explore other potential targets within the complex networks of cellular signaling. Techniques such as transcriptomic and metabolomic profiling in relevant cell lines could provide a comprehensive map of the pathways modulated by this flavonoid.

Investigation of Inter-Pathway Crosstalk and Synergistic Effects

A crucial area for future investigation is the interplay between the various signaling pathways modulated by this compound and its potential for synergistic effects when combined with other therapeutic agents. The compound's ability to inhibit multiple targets, such as TNF-α, IL-6, and various kinases, suggests a complex regulatory role where the modulation of one pathway influences another. nih.gov

A compelling example of this is the synergistic effect observed when 7,4'-dihydroxyflavone (B191080) is combined with vitamin D3 in the context of asthma. nih.gov This combination was found to inhibit the inflammatory response (TNF-α and IL-6) in macrophages and the epithelial-mesenchymal transition in bronchial epithelial cells. nih.gov This study identified 47 overlapping targets and 20 core targets between the two compounds, highlighting the extensive potential for inter-pathway crosstalk. nih.gov

Furthermore, the potential for synergy extends to other drug classes. For instance, various flavonoids have demonstrated synergistic interactions with antifungal agents like fluconazole. elifesciences.orgelifesciences.org Exploring similar synergistic combinations with this compound could lead to more effective treatment strategies for a range of conditions, potentially reducing required dosages and mitigating side effects. Future research should systematically screen for synergistic partners and elucidate the molecular mechanisms underpinning these enhanced effects.

Development of Advanced Methodologies for Synthesis and Derivatization with Tuned Bioactivities

Advancements in synthetic chemistry and derivatization techniques are pivotal for optimizing the therapeutic profile of this compound. While the compound can be isolated from natural sources like Glycyrrhiza uralensis, chemical synthesis allows for the production of larger quantities and the creation of novel derivatives with enhanced or more specific bioactivities. medchemexpress.com

Current synthetic strategies for flavonoids, such as the Baker-Venkataraman rearrangement, provide a foundation for producing the core structure. uclan.ac.uk However, future efforts should focus on developing more efficient and regioselective methods to introduce or modify functional groups on the flavone (B191248) scaffold. For example, the synthesis of 5,7-dihydroxyflavone derivatives has been guided by computational methods to predict substituents that enhance binding to specific targets like glycogen (B147801) phosphorylase. uclan.ac.uk A similar approach could be applied to this compound to design derivatives with improved potency and selectivity.

The derivatization of natural products is a well-established strategy to generate compound libraries for drug discovery. researchgate.net By creating a diverse library of this compound analogs through techniques like chemical and combinatorial synthesis, researchers can explore a wider range of biological activities and identify compounds with fine-tuned therapeutic properties. researchgate.netd-nb.info For instance, the addition of moieties like amino alkyl chains or selenium has been used to modify other flavonoids to improve their anticancer activity. d-nb.info

Exploration of Structure-Function Relationships through Advanced Computational Models

Advanced computational modeling will be instrumental in deciphering the intricate structure-function relationships of this compound and its derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling, a supervised machine-learning approach, can predict the biological activity of flavonoids based on their chemical structures. nih.govspringermedizin.de Such models utilize molecular descriptors to establish correlations between the physicochemical properties of the compounds and their effects on biological targets. nih.govspringermedizin.de

By applying QSAR and other in silico methods like molecular docking and dynamic simulations, researchers can gain insights into how specific structural features of this compound contribute to its activity. nih.govuclan.ac.uk For example, computational studies have already been used to predict the binding modes of 7,4'-dihydroxyflavone with key protein targets and to screen libraries of flavonoid analogs for potential inhibitors of specific enzymes. nih.govuclan.ac.uk These computational predictions can then guide the synthesis of new derivatives with optimized properties. uclan.ac.uk

The integration of computational modeling with experimental validation is a powerful approach for accelerating drug discovery. For this compound, this could involve using QSAR to identify promising derivatives, synthesizing these compounds, and then testing their activity in relevant biological assays. This iterative cycle of prediction, synthesis, and testing will be crucial for developing novel therapeutics based on the this compound scaffold.

Q & A

Q. How is 6,4'-Dihydroxyflavone synthesized, and what analytical methods validate its purity and structure?

Answer: this compound is synthesized via demethylation of 6-hydroxy-4′-methoxyflavone using boron tribromide (BBr₃) in anhydrous conditions. Key steps include:

- Reaction conditions : 300 mg of precursor reacted with 3 mmol BBr₃ at room temperature, yielding 76% product after purification .

- Structural validation :

- ¹H NMR (DMSO-d₆, 300 MHz): Peaks at δ 10.17 (OH groups), δ 7.42–6.79 (aromatic protons), and δ 7.61–7.18 (chromone ring protons) confirm substitution patterns .

- Melting point : 340°C, consistent with flavonoid thermal stability .

| Parameter | Value |

|---|---|

| Yield | 76% |

| Melting Point | 340°C |

| Key NMR Signals | δ 10.17 (OH), δ 7.42–6.79 (aromatic) |

Q. What are the primary bioactivities of this compound, and how do they compare to structurally related flavonoids?

Answer: this compound exhibits bioactivities common to flavonoids, including:

- Antioxidant activity : Hydroxyl groups at C-6 and C-4' enhance free radical scavenging, similar to quercetin and luteolin .

- Enzyme inhibition :

- Aromatase inhibition : Structural analogs like 7,4'-dihydroxyflavone show Ki values of ~10 µM, suggesting potential anti-cancer properties via estrogen biosynthesis modulation .

- Cytochrome P450 interactions : Unlike 3,6-dihydroxyflavone, this compound’s metabolism in human liver microsomes remains uncharacterized, highlighting a research gap .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its aromatase inhibitory activity?

Answer: Structure-activity relationship (SAR) studies reveal:

- Hydroxyl group positioning : Aromatase inhibition potency depends on hydroxylation at C-4' (e.g., 7,4'-dihydroxyflavone has higher activity than 5,4'-dihydroxyflavone) .

- Methoxy substitutions : Dimethoxy derivatives (e.g., 6,4'-dihydroxy-5,7-dimethoxyflavanone) reduce solubility but may enhance metabolic stability .

- Experimental design : Use molecular docking to simulate interactions with aromatase’s active site, focusing on residues critical for substrate binding (e.g., Thr310, Met374) .

Q. How do discrepancies in reported bioactivities of this compound arise, and how can they be resolved?

Answer: Contradictions in bioactivity data often stem from:

- Assay variability : Differences in cell lines (e.g., MCF-7 vs. H295R) or substrate concentrations in aromatase inhibition assays .

- Solubility limitations : Poor aqueous solubility (common in dihydroxyflavones) may lead to underreported in vitro activity. Use DMSO as a co-solvent (<0.1% v/v) to improve dissolution .

- Metabolic interference : Hepatic metabolism by cytochrome P450 enzymes (e.g., CYP1A2) may reduce bioavailability. Co-administration with CYP inhibitors (e.g., ketoconazole) can clarify true efficacy .

Q. What experimental strategies are recommended for studying this compound’s environmental impact, such as soil microbial interactions?

Answer:

- Dose-response assays : Test concentrations ranging from 1–100 µM in soil microcosms, monitoring ATP levels (via luminescence assays) to assess microbial viability .

- Metagenomic analysis : Use 16S rRNA sequencing to identify bacterial taxa (e.g., Pseudomonas, Bacillus) sensitive to this compound .

- Control for confounding factors : Include naringenin (a structurally similar flavonoid) as a comparator to isolate structure-specific effects .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.